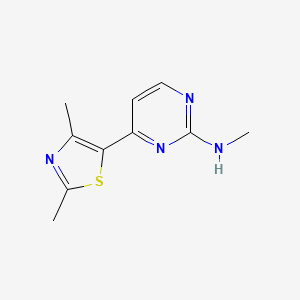![molecular formula C11H9NO3 B2538440 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione CAS No. 76311-46-1](/img/structure/B2538440.png)
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a spirocyclic compound characterized by a unique structure that includes an indene and an oxazolidine ring
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is the p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs) . These proteins play a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function .
Mode of Action
2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione acts as a potent and selective catalytic inhibitor of the p300 and CBP HATs . It specifically blocks the acetylation of histone H3 lysine 27 (H3K27) and lysine 18 (H3K18) sites catalyzed by p300 .
Biochemical Pathways
The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione affects the acetylation of histones, which is a key process in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, affecting various cellular pathways.
Result of Action
The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival . It has been shown to be active against haematological malignancies including multiple myeloma cell lines, as well as androgen receptor-positive prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of strong acids like hydrochloric acid or polyphosphoric acid to promote the formation of the spirocyclic structure . The reaction is usually carried out under reflux conditions in ethanol as the reaction medium .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as bindone from 1,3-indandione. The use of malononitrile as a promoter or reactant in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst is also common .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione
- 2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
Comparison: Compared to similar compounds, 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and reactivity. This uniqueness makes it particularly valuable in drug discovery and other applications where specific molecular interactions are crucial .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKSAHMQKUSQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-46-1 |
Source


|
| Record name | 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2538358.png)
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)

![6-Butan-2-yl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538362.png)


![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)


![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2538377.png)



